

What is Captan-d6 and its primary use in research?

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Compound of Interest

Compound Name: Captan-d6

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Captan-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Captan-d6**, a deuterated stable isotope-labeled analog of the fungicide Captan. This document details its primary application in research as an internal standard for quantitative analysis, outlines its physicochemical properties, and provides detailed experimental protocols for its use in analytical methodologies.

Introduction to Captan-d6

Captan-d6 is the deuterium-labeled form of Captan, a broad-spectrum dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.^{[1][2]} Structurally, **Captan-d6** is identical to Captan, with the exception that six hydrogen atoms on the cyclohexene ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically indistinguishable from Captan in terms of its behavior in chromatographic systems and its ionization in a mass spectrometer, but it has a distinct, higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis.^{[3][4]}

Primary Use in Research

The primary and critical use of **Captan-d6** in research is as an internal standard for the accurate quantification of Captan residues in various complex matrices.[3][5] Due to its chemical similarity and distinct mass, **Captan-d6** is added to samples at a known concentration before sample preparation and analysis.[4] It co-elutes with the unlabeled Captan during chromatography and experiences similar matrix effects (signal suppression or enhancement) during ionization in the mass spectrometer. By measuring the ratio of the signal from Captan to the signal from the known amount of **Captan-d6**, a more accurate and precise quantification of the Captan in the original sample can be achieved, compensating for variations in sample extraction efficiency and instrumental response.[4]

This application is particularly vital in:

- Food Safety and Residue Analysis: Determining Captan levels in fruits, vegetables, and other agricultural products to ensure they comply with regulatory limits.[6][7]
- Environmental Monitoring: Quantifying Captan in soil and water samples to assess environmental contamination and persistence.
- Cannabis Testing: Ensuring the safety of cannabis products by quantifying pesticide residues, including Captan.[4]
- Toxicology Studies: Accurately measuring Captan concentrations in biological matrices during toxicological research.

Physicochemical Properties

A summary of the key physicochemical properties of **Captan-d6** and its unlabeled counterpart, Captan, is presented in the table below for easy comparison.

Property	Captan-d6	Captan
Chemical Name	2- ((trichloromethyl)thio)-3a,4,7,7 a-tetrahydro-1H-isoindole- 1,3(2H)-dione-d6	N- (trichloromethylthio)cyclohex- 4-ene-1,2-dicarboximide
CAS Number	1330190-00-5	133-06-2
Molecular Formula	C ₉ H ₂ D ₆ Cl ₃ NO ₂ S	C ₉ H ₈ Cl ₃ NO ₂ S
Molecular Weight	306.63 g/mol	300.59 g/mol
Appearance	White to off-white solid	White crystalline solid
Isotopic Purity	Typically ≥98% deuterated forms	Not Applicable
Melting Point	~175-178 °C	178 °C
Boiling Point	Decomposes before boiling	Decomposes before boiling
Solubility in Water	Very low	3.3 mg/L at 25 °C
Solubility in Organic Solvents	Soluble in acetone, chloroform, and toluene	Soluble in acetone, chloroform, and toluene

Experimental Protocols

The use of **Captan-d6** as an internal standard is integral to robust analytical methods for Captan quantification. The following sections provide detailed methodologies for sample preparation and instrumental analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.^{[1][8]}

Materials:

- Homogenized sample (e.g., strawberries, cannabis flower)

- Acetonitrile (ACN)
- **Captan-d6** internal standard solution
- QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 6 g anhydrous MgSO_4 , 1.5 g anhydrous sodium acetate)
- Dispersive solid-phase extraction (d-SPE) tubes (containing primary secondary amine (PSA) sorbent and anhydrous MgSO_4)
- 50 mL and 15 mL centrifuge tubes
- Vortex mixer
- Centrifuge

Procedure (AOAC 2007.01 Method):[\[8\]](#)

- Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[\[8\]](#)
- Internal Standard Spiking: Add a known volume of the **Captan-d6** internal standard solution to the sample.
- Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[\[8\]](#)
- Extraction: Cap the tube and shake vigorously for 1 minute.
- Salting-Out: Add the QuEChERS extraction salts to the tube.[\[8\]](#)
- Extraction (continued): Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
- Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
- Cleanup: Shake the d-SPE tube for 30 seconds.
- Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes.

- Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a common technique for the analysis of Captan due to its volatility.

- Gas Chromatograph (GC) Conditions:
 - Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent)
 - Inlet: Splitless mode, 250 °C
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 1 minute
 - Ramp 1: 25 °C/min to 150 °C
 - Ramp 2: 3 °C/min to 200 °C
 - Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Captan	149	79	10
266	104	15	
Captan-d6 (Predicted)	155	85	10
272	110	15	

Note: The MRM transitions for **Captan-d6** are predicted based on the fragmentation of Captan and a +6 amu mass shift. Actual transitions should be optimized in the laboratory.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for Captan analysis, particularly for complex matrices.

- Liquid Chromatograph (LC) Conditions:
 - Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
 - Flow Rate: 0.3 mL/min
 - Gradient:
 - 0-1 min: 95% A
 - 1-8 min: Linear gradient to 5% A
 - 8-10 min: Hold at 5% A
 - 10.1-12 min: Return to 95% A and re-equilibrate
- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Temperature: 500 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

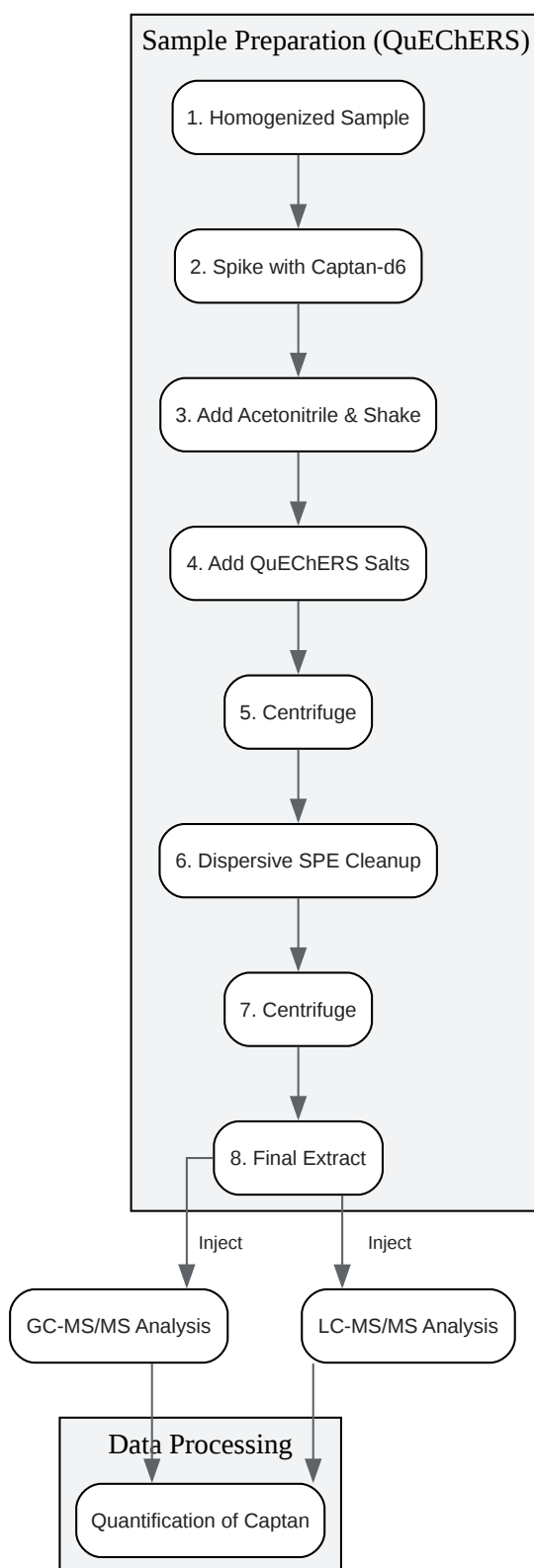
MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Captan	300.0	148.9	15
300.0	79.0	25	
Captan-d6 (Predicted)	306.0	154.9	15
306.0	85.0	25	

Note: The MRM transitions for **Captan-d6** are predicted based on the fragmentation of Captan and a +6 amu mass shift. Actual transitions should be optimized in the laboratory.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Captan using **Captan-d6** as an internal standard.



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Caption: Experimental workflow for Captan analysis using **Captan-d6**.

Conclusion

Captan-d6 is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the fungicide Captan. Its use as an internal standard in conjunction with modern analytical techniques like GC-MS/MS and LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to high-quality data in food safety, environmental monitoring, and toxicology. The detailed protocols provided in this guide serve as a foundation for the development and implementation of robust analytical methods for Captan analysis.

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